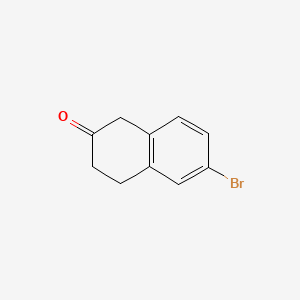

6-Bromo-2-tetralone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

6-bromo-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHKDUFPSJWJDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369939 | |

| Record name | 6-Bromo-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4133-35-1 | |

| Record name | 6-Bromo-2-tetralone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4133-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-2-tetralone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-tetralone is a crucial intermediate in the synthesis of a variety of pharmaceutical compounds and complex organic molecules. Its strategic importance lies in the versatility of the tetralone core combined with the reactivity of the bromine substituent, which allows for further molecular elaborations, notably through palladium-catalyzed cross-coupling reactions. This document provides a comprehensive overview of the primary synthetic pathways for this compound, offering detailed experimental protocols and quantitative data to support researchers in its preparation and application. The methodologies covered include classical routes such as Friedel-Crafts acylation and the conversion from 6-Bromo-1-tetralone, providing a comparative analysis to aid in methodological selection.

Introduction

This compound, with the chemical formula C₁₀H₉BrO, is a valuable building block in medicinal chemistry and organic synthesis.[1][2] It serves as a key precursor for the synthesis of various biologically active compounds, including antitumor agents and antidepressants.[3] The presence of a bromine atom on the aromatic ring facilitates a range of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the generation of diverse molecular architectures.[4] This guide details the most prevalent and effective synthetic routes to this important intermediate, with a focus on providing practical, actionable information for laboratory application.

Synthetic Pathways

Two primary synthetic strategies have been established for the preparation of this compound. The first is a classical approach involving a Friedel-Crafts reaction, while the second, a more contemporary method, proceeds via the isomeric transformation of 6-Bromo-1-tetralone.

Pathway 1: Friedel-Crafts Acylation of 4-Bromophenylacetyl Chloride with Ethylene

This traditional method constructs the tetralone skeleton through an intermolecular Friedel-Crafts acylation followed by an intramolecular cyclization. The reaction typically begins with the generation of 4-bromophenylacetyl chloride, which then reacts with ethylene in the presence of a strong Lewis acid catalyst, such as aluminum chloride.[3]

Caption: Friedel-Crafts acylation pathway to this compound.

The following protocol is adapted from established literature procedures.

-

Preparation of 4-Bromophenylacetyl Chloride: 4-Bromophenylacetic acid is reacted with thionyl chloride. The mixture is typically heated under reflux until the evolution of gas ceases. The excess thionyl chloride is then removed by distillation to yield crude 4-bromophenylacetyl chloride.

-

Friedel-Crafts Reaction:

-

A solution of aluminum chloride in a dry, inert solvent (e.g., methylene chloride) is prepared in a reaction vessel equipped with a gas inlet and cooled to a low temperature (e.g., -10°C).

-

Ethylene gas is bubbled through the stirred suspension.

-

A solution of the crude 4-bromophenylacetyl chloride in the same solvent is added dropwise, maintaining the reaction temperature below 0°C.

-

The ethylene flow is continued for a period after the addition is complete (e.g., 30 minutes).

-

-

Workup and Purification:

-

The reaction mixture is quenched by pouring it over ice.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

The combined organic layers are washed, dried, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by silica gel column chromatography to afford this compound.

-

Pathway 2: Conversion from 6-Bromo-1-tetralone

A more recent and often preferred route involves the multi-step conversion of the readily available 6-Bromo-1-tetralone to its 2-tetralone isomer. This pathway offers better control and can lead to higher yields. The sequence typically involves reduction, dehydration, epoxidation, and epoxide ring-opening.

Caption: Synthesis of this compound from 6-Bromo-1-tetralone.

This protocol is based on a patented method.

-

Reduction of 6-Bromo-1-tetralone:

-

6-Bromo-1-tetralone is dissolved in a suitable solvent such as 95% ethanol.

-

Sodium borohydride is added portion-wise to the solution while stirring.

-

After the reaction is complete, the solvent is removed, and the residue is worked up to isolate 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol.

-

-

Dehydration:

-

The alcohol from the previous step is dissolved in a solvent like toluene.

-

A catalytic amount of p-toluenesulfonic acid is added.

-

The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

-

Upon completion, the reaction mixture is washed, dried, and concentrated to give 6-Bromo-3,4-dihydronaphthalene.

-

-

Epoxidation:

-

The dihydronaphthalene derivative is dissolved in a solvent such as methylene chloride.

-

An acid scavenger like sodium bicarbonate is added.

-

The mixture is cooled, and m-chloroperbenzoic acid (m-CPBA) is added portion-wise.

-

The reaction is stirred at a low temperature until completion.

-

Workup and purification by column chromatography yield the epoxynaphthane intermediate.

-

-

Epoxide Ring-Opening:

-

The epoxide intermediate is dissolved in benzene.

-

Boron trifluoride etherate is added dropwise to the stirred solution at an elevated temperature (e.g., 50°C).

-

The reaction is heated to reflux for several hours.

-

The reaction is quenched with water, and the product is extracted with methylene chloride.

-

The combined organic layers are dried and concentrated to give this compound.

-

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of this compound via the described pathways.

| Pathway | Key Reagents | Reported Yield | Reference |

| Friedel-Crafts Acylation | 4-Bromophenylacetyl chloride, Ethylene, AlCl₃ | 95% | |

| Conversion from 6-Bromo-1-tetralone | NaBH₄, p-TsOH, m-CPBA, BF₃·OEt₂ | 62-70% |

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes. The Friedel-Crafts acylation pathway offers a high-yielding, one-pot approach from a readily prepared acid chloride. However, it involves the use of ethylene gas and a stoichiometric amount of a strong Lewis acid, which may present handling challenges. The multi-step conversion from 6-Bromo-1-tetralone, while longer, provides an alternative that may offer better control over the reaction and avoids the use of gaseous reagents. The choice of synthetic route will depend on the specific requirements of the researcher, including scale, available starting materials, and equipment. This guide provides the necessary technical details to enable the successful synthesis of this important chemical intermediate.

References

Spectroscopic Profile of 6-Bromo-2-tetralone: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Bromo-2-tetralone (CAS No: 4133-35-1), a key intermediate in the synthesis of various pharmaceutical agents. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the compound's spectral characteristics.

Chemical Structure and Properties

IUPAC Name: 6-bromo-3,4-dihydronaphthalen-2(1H)-one Molecular Formula: C₁₀H₉BrO Molecular Weight: 225.08 g/mol Appearance: Off-white to pale yellow or brown crystalline powder.[1] Melting Point: 70-76 °C

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra with detailed peak assignments for this compound are not widely published, a patent describing its synthesis mentions the use of nuclear magnetic resonance for product characterization, implying such data exists.[2] In the absence of published experimental data, a theoretical analysis of the expected signals is provided below.

Expected ¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (Predicted) | Coupling Constant (J, Hz) (Predicted) |

| H-1 (2H) | ~3.0 - 3.2 | t | ~6-7 |

| H-3 (2H) | ~2.5 - 2.7 | t | ~6-7 |

| H-4 (2H) | ~3.5 - 3.7 | s | - |

| H-5 (1H) | ~7.0 - 7.2 | d | ~8-9 |

| H-7 (1H) | ~7.3 - 7.5 | dd | ~8-9, ~2-3 |

| H-8 (1H) | ~7.5 - 7.7 | d | ~2-3 |

Expected ¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C=O | ~205 - 215 |

| C-Ar (quaternary) | ~130 - 145 |

| C-Ar-Br | ~115 - 125 |

| C-Ar-H | ~125 - 135 |

| CH₂ (aliphatic) | ~25 - 45 |

Infrared (IR) Spectroscopy

Commercial suppliers of this compound confirm that the infrared spectrum is consistent with its structure. The characteristic absorptions are expected as follows:

| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Description |

| C=O (Ketone) | 1705 - 1725 | Strong, sharp absorption |

| C-H (Aromatic) | 3000 - 3100 | Medium to weak absorptions |

| C-H (Aliphatic) | 2850 - 3000 | Medium absorptions |

| C=C (Aromatic) | 1450 - 1600 | Medium to strong absorptions |

| C-Br | 500 - 600 | Weak to medium absorption |

Mass Spectrometry (MS)

Predicted mass spectrometry data for this compound indicates the expected molecular ion peaks and common adducts.

| Adduct | m/z (Predicted) |

| [M]⁺ | 223.98312 |

| [M+H]⁺ | 224.99095 |

| [M+Na]⁺ | 246.97289 |

| [M-H]⁻ | 222.97639 |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available in the public literature. However, this section provides generalized methodologies for obtaining such data.

NMR Spectroscopy

A sample of this compound would be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher.

IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr) from a solution in a volatile solvent.

Mass Spectrometry

Mass spectral data can be acquired using various ionization techniques such as electron ionization (EI) or electrospray ionization (ESI). For EI-MS, the sample would be introduced into the ion source, and the resulting fragmentation pattern would be analyzed. For ESI-MS, the sample would be dissolved in a suitable solvent and infused into the mass spectrometer.

Workflow and Structural Representation

The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure of this compound.

References

An In-depth Technical Guide to 6-Bromo-2-tetralone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and reactive characteristics of 6-Bromo-2-tetralone. It is an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and novel materials. This document details its properties, synthesis protocols, and key chemical reactions, offering valuable insights for professionals in research and drug development.

Core Physical and Chemical Characteristics

This compound is a versatile chemical compound, appearing as an off-white to pale yellow or amber crystalline solid.[1][2] Its core properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| IUPAC Name | 6-bromo-3,4-dihydro-1H-naphthalen-2-one | [3] |

| CAS Number | 4133-35-1 | [3] |

| Molecular Formula | C₁₀H₉BrO | [3] |

| Molecular Weight | 225.08 g/mol | |

| Melting Point | 70-76 °C | |

| Boiling Point | 319.2 ± 42.0 °C (Predicted) | |

| Appearance | Off-white to pale yellow tan crystalline powder |

Spectroscopic Data

Experimental Protocols

The synthesis of this compound can be achieved through multiple routes. Below are two detailed experimental protocols for its preparation.

Synthesis from 4-Bromophenylacetyl Chloride and Ethylene

This method involves a Friedel-Crafts acylation reaction.

Procedure:

-

A solution of crude 4-bromophenylacetyl chloride in methylene chloride (75 ml) is prepared.

-

Dry methylene chloride (1000 ml) and aluminum chloride (56 g, 0.42 mole) are added to a two-liter round bottom flask equipped with a gas inlet tube, an addition funnel, a thermometer, a gas inlet adapter, and a magnetic stirrer.

-

The stirred suspension is cooled to -10°C using an ice/salt bath.

-

Ethylene gas is introduced through the gas inlet tube, positioned just above the vortex of the stirred suspension.

-

The 4-bromophenylacetyl chloride solution is added dropwise at a moderate rate, ensuring the reaction temperature remains below 0°C.

-

The flow of ethylene is continued for 30 minutes after the completion of the acid chloride addition.

-

The reaction mixture is then poured over 2000 ml of ice and stirred vigorously for a few minutes until the ice has melted.

-

The methylene chloride layer is separated, and the aqueous layer is extracted three times with methylene chloride (100 ml each).

-

The combined methylene chloride layers are filtered through a short silica gel plug and then evaporated under reduced pressure to yield an amber-colored oil.

-

The crude product is purified by silica gel column chromatography, eluting with a mixture of ethyl acetate and hexane (35:65), to afford this compound as an amber crystalline solid (yield: 95%).

Synthesis from 6-Bromo-1-tetralone

This alternative synthesis route involves a four-step process starting from 6-bromo-1-tetralone.

Procedure:

-

Hydroboration: 6-bromo-1-tetralone is reduced to the corresponding alcohol.

-

Dehydration: The alcohol is dehydrated in the presence of p-toluenesulfonic acid to yield an alkene.

-

Epoxidation: The alkene is treated with m-chloroperbenzoic acid (m-CPBA) to form an epoxide.

-

Epoxide Ring-Opening: The epoxide undergoes a ring-opening reaction in the presence of boron trifluoride-ethyl ether to yield this compound.

Reactivity and Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various complex organic molecules and pharmaceutical agents. Its reactivity is centered around the bromo-substituted aromatic ring, which readily participates in cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The bromine atom on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling with an organoboron compound, enabling the introduction of a wide variety of substituents at this position.

General Protocol:

-

In an inert atmosphere, the bromo-aromatic compound (e.g., a derivative of this compound), a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃) are combined in a suitable solvent (e.g., toluene, THF, dioxane).

-

The reaction mixture is heated, typically between 80-110°C, and monitored for completion using techniques like TLC or LC-MS.

-

Upon completion, the reaction is worked up by filtering the catalyst and partitioning the residue between an organic solvent and water.

-

The desired product is then isolated from the organic layer and purified, usually by column chromatography.

The versatility of the Suzuki-Miyaura reaction makes this compound a valuable precursor for creating libraries of compounds for drug discovery. It is a known intermediate in the synthesis of the antitumor drug amrubicin and the antidepressant sertraline.

Asymmetric Bioreduction

This compound can undergo asymmetric bioreduction to produce the chiral alcohol, (S)-6-bromo-2-tetralol. This enantiomerically pure product is a key intermediate for the synthesis of other chiral drug candidates.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to 6-Bromo-2-tetralone for Researchers and Drug Development Professionals

Introduction: 6-Bromo-2-tetralone is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique bicyclic structure, featuring a tetralone core with a bromine substituent, makes it a valuable building block for the synthesis of a wide range of complex organic molecules and pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Core Data Presentation

The fundamental properties of this compound are summarized below, providing essential information for its handling, characterization, and use in chemical reactions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 4133-35-1[1][2] |

| Molecular Formula | C₁₀H₉BrO[1][2] |

| Molecular Weight | 225.08 g/mol [2] |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 74.5-75.5 °C |

| Boiling Point | 319.2 °C at 760 mmHg |

| Density | 1.5 g/cm³ |

| Solubility | Soluble in organic solvents such as DMSO, ethanol, and dimethylformamide. Insoluble in water. |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in the synthesis of other complex molecules are crucial for its effective utilization in research and development.

Synthesis of this compound

Two primary synthetic routes for this compound are presented below.

Protocol 1: Synthesis from 4-Bromophenylacetyl Chloride

This method involves the Friedel-Crafts acylation of ethylene with 4-bromophenylacetyl chloride.

Materials:

-

4-Bromophenylacetyl chloride

-

Ethylene gas

-

Aluminum chloride (AlCl₃)

-

Methylene chloride (CH₂Cl₂)

-

Ice

-

Ethyl acetate

-

Hexane

-

Silica gel

Procedure:

-

A solution of crude 4-bromophenylacetyl chloride in methylene chloride is prepared.

-

In a separate reaction vessel, a suspension of aluminum chloride in dry methylene chloride is cooled to -10 °C.

-

Ethylene gas is bubbled through the cooled suspension.

-

The 4-bromophenylacetyl chloride solution is added dropwise to the reaction mixture, maintaining the temperature below 0 °C.

-

After the addition is complete, ethylene flow is continued for an additional 30 minutes.

-

The reaction mixture is then poured over ice and stirred vigorously.

-

The organic layer is separated, and the aqueous layer is extracted multiple times with methylene chloride.

-

The combined organic layers are filtered through a short plug of silica gel and concentrated under reduced pressure to yield a crude oil.

-

The crude product is purified by silica gel column chromatography, eluting with a mixture of ethyl acetate and hexane (35:65), to afford this compound as an amber crystalline solid.

Protocol 2: Synthesis from 6-Bromo-1-tetralone

This protocol describes a multi-step synthesis starting from 6-bromo-1-tetralone, involving hydroboration, dehydration, epoxidation, and epoxide ring-opening.

Materials:

-

6-Bromo-1-tetralone

-

Borane-tetrahydrofuran complex (BH₃·THF)

-

p-Toluenesulfonic acid

-

m-Chloroperbenzoic acid (m-CPBA)

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Benzene

-

Methylene chloride

-

Anhydrous sodium sulfate

Procedure:

-

Hydroboration: 6-Bromo-1-tetralone is subjected to hydroboration.

-

Dehydration: The resulting alcohol is dehydrated in the presence of p-toluenesulfonic acid.

-

Epoxidation: The alkene intermediate is then treated with m-chloroperbenzoic acid to form the corresponding epoxide.

-

Epoxide Ring-Opening: The epoxide is dissolved in benzene and added dropwise to a solution of boron trifluoride etherate in benzene at 50 °C. The mixture is heated to 80 °C and refluxed for 5 hours.

-

Work-up: The reaction is quenched with water, and the product is extracted with methylene chloride. The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound.

Application in the Synthesis of Compounds with Threading Structures

This compound serves as a key starting material for the synthesis of complex spirocyclic compounds via a sequence of reactions including allylation, ring-closing metathesis, and Suzuki-Miyaura cross-coupling.

Materials:

-

This compound

-

Sodium hydride (NaH)

-

Allyl bromide

-

Grubbs' first-generation catalyst (G-I)

-

Aromatic boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Sodium carbonate (Na₂CO₃)

-

Tetrahydrofuran (THF)

-

Toluene

-

Water

-

Methylene chloride

Procedure:

-

Allylation: To a suspension of sodium hydride in dry THF, a solution of this compound is added, followed by stirring at room temperature. Allyl bromide is then added, and the reaction is stirred for 20 hours. After work-up and purification, the diallylated product is obtained.

-

Ring-Closing Metathesis (RCM): The diallylated compound is dissolved in methylene chloride, and Grubbs' first-generation catalyst is added. The reaction is stirred at room temperature for 12 hours. Purification by column chromatography yields the spirocyclic compound.

-

Suzuki-Miyaura Cross-Coupling: The bromo-substituted spirocyclic compound, an aromatic boronic acid, and sodium carbonate are dissolved in a mixture of THF, toluene, and water. The mixture is purged with nitrogen, and a palladium catalyst is added. The reaction is heated at 100 °C for 8-12 hours. After cooling and extraction, the final cross-coupled product is purified by column chromatography.

Role in Drug Development

This compound is a recognized intermediate in the synthesis of several important pharmaceutical agents.

Intermediate in the Synthesis of Sertraline

Sertraline, a selective serotonin reuptake inhibitor (SSRI) used as an antidepressant, can be synthesized from a tetralone precursor. While a direct protocol starting from this compound is not explicitly detailed in the provided search results, the general synthetic strategy involves the conversion of a tetralone to the corresponding N-methylimine, followed by stereoselective reduction. The bromo substituent on the aromatic ring could be utilized for further modifications or removed during the synthetic sequence. A representative synthesis starting from a related tetralone involves the following key steps:

-

Imine Formation: The tetralone is reacted with monomethylamine, often in the presence of a Lewis acid catalyst like titanium tetrachloride, to form the N-methylimine (Schiff base).

-

Stereoselective Reduction: The imine is then reduced to the corresponding amine. This step is critical for establishing the desired cis-(1S, 4S) stereochemistry of sertraline. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst or other reducing agents.

Intermediate in the Synthesis of Amrubicin

This compound is also an important intermediate in the synthesis of the antitumor drug amrubicin. However, a detailed experimental protocol for this specific synthetic transformation was not available in the provided search results. The synthesis of amrubicin is a complex, multi-step process where this compound serves as a key building block for the anthracycline core.

Mandatory Visualizations

Synthetic Workflow Diagrams

References

The Early Research and Discovery of 6-Bromo-2-tetralone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-tetralone, a bicyclic aromatic ketone, has emerged as a valuable intermediate in the landscape of synthetic organic chemistry. Its strategic placement of a bromine atom and a carbonyl group on the tetralone scaffold provides synthetic handles for a variety of chemical transformations. This versatility has rendered it a key building block in the synthesis of complex molecules and pharmacologically active agents. Early investigations into the synthesis of tetralones laid the groundwork for the eventual preparation and utilization of substituted derivatives like this compound. This document provides an in-depth technical overview of the early research and discovery of this compound, focusing on its synthesis, chemical properties, and the experimental protocols that defined its initial preparation. The tetralone framework is a privileged structure in medicinal chemistry, and understanding the origins of its key derivatives is crucial for contemporary drug discovery and development.

Physicochemical Properties

This compound is a solid at room temperature with a pale yellow to brown crystalline appearance. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉BrO | --INVALID-LINK-- |

| Molecular Weight | 225.08 g/mol | --INVALID-LINK-- |

| Melting Point | 70-76 °C | --INVALID-LINK-- |

| Boiling Point | 319.2±42.0 °C (Predicted) | --INVALID-LINK-- |

| CAS Number | 4133-35-1 | --INVALID-LINK-- |

Spectroscopic Data

The structural characterization of this compound is primarily accomplished through spectroscopic methods. Below is a summary of typical spectroscopic data.

| Spectroscopy | Data |

| ¹H NMR | A ¹H NMR spectrum is available in patent literature, showing characteristic peaks for the aromatic and aliphatic protons.[1] |

| ¹³C NMR | Expected signals include those for the carbonyl carbon, aromatic carbons (some shifted due to the bromine substituent), and aliphatic carbons of the tetralone ring. |

| Infrared (IR) | The IR spectrum is expected to show a strong absorption band for the C=O stretch of the ketone, typically around 1715 cm⁻¹. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern for a monobrominated compound. |

Early Synthetic Methodologies

The synthesis of 2-tetralones, including the 6-bromo derivative, has been approached through several classical organic chemistry reactions. Two primary routes have been historically significant for the preparation of this compound.

Friedel-Crafts Acylation Route

An early and classical approach to the synthesis of 2-tetralones involves a Friedel-Crafts acylation reaction. In the case of this compound, this involves the reaction of a substituted phenylacetyl chloride with ethylene in the presence of a Lewis acid catalyst, such as aluminum chloride.[1] This method, while foundational, can present challenges in controlling the reaction and may lead to the formation of byproducts.

Conversion from 6-Bromo-1-tetralone

A more recent and often preferred method involves the conversion of the more readily available 6-Bromo-1-tetralone. This multi-step synthesis offers better control and typically results in higher yields of the desired 2-tetralone isomer. The process involves a sequence of reduction, dehydration, epoxidation, and epoxide ring-opening reactions.[1]

Experimental Protocols

Detailed experimental procedures are crucial for the replication and advancement of scientific research. The following protocols are based on established methods for the synthesis of this compound.

Protocol 1: Synthesis via Friedel-Crafts Acylation

This protocol is adapted from descriptions of classical Friedel-Crafts reactions for the synthesis of 2-tetralones.

Materials:

-

4-Bromophenylacetyl chloride

-

Ethylene gas

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Ice

-

Saturated ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 4-bromophenylacetyl chloride in anhydrous dichloromethane is prepared.

-

A separate flask is charged with anhydrous aluminum chloride and anhydrous dichloromethane and cooled to between -5 °C and 5 °C.

-

Ethylene gas is bubbled through the cooled aluminum chloride suspension.

-

The 4-bromophenylacetyl chloride solution is added dropwise to the reaction mixture while maintaining the temperature and continuous ethylene flow.

-

After the addition is complete, the reaction is stirred for an additional period at low temperature.

-

The reaction is quenched by pouring it over ice.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with saturated ammonium chloride solution, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography.

Protocol 2: Synthesis via Conversion of 6-Bromo-1-tetralone

This protocol is based on the multi-step synthesis described in patent literature.[1]

Step 1: Reduction of 6-Bromo-1-tetralone

-

6-Bromo-1-tetralone is dissolved in 95% ethanol and cooled to between -5 °C and 5 °C.

-

Sodium borohydride is added portion-wise, and the reaction is stirred for 1-2 hours.

-

The solvent is removed under reduced pressure.

-

The residue is treated with saturated ammonium chloride solution and extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give 6-bromo-1-tetralol.

Step 2: Dehydration of 6-Bromo-1-tetralol

-

The 6-bromo-1-tetralol is dissolved in benzene.

-

A catalytic amount of p-toluenesulfonic acid is added.

-

The mixture is heated to reflux with a Dean-Stark trap to remove water.

-

After completion of the reaction, the mixture is cooled, washed with sodium bicarbonate solution and water, dried, and concentrated to yield 6-bromo-3,4-dihydronaphthalene.

Step 3: Epoxidation of 6-Bromo-3,4-dihydronaphthalene

-

The alkene is dissolved in dichloromethane.

-

m-Chloroperoxybenzoic acid (m-CPBA) and sodium bicarbonate are added portion-wise at low temperature.

-

The reaction is stirred until completion.

-

The reaction mixture is washed with sodium sulfite solution, sodium bicarbonate solution, and brine.

-

The organic layer is dried and concentrated to give the epoxide intermediate.

Step 4: Epoxide Ring-Opening to this compound

-

The epoxide is dissolved in benzene.

-

A catalytic amount of boron trifluoride etherate (BF₃·OEt₂) is added.

-

The reaction is stirred at room temperature.

-

Upon completion, the reaction is quenched with water and extracted with dichloromethane.

-

The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography to yield this compound.

Conclusion

The early research into this compound established fundamental synthetic routes that are still relevant today. While the Friedel-Crafts acylation represents a classical approach, the conversion from 6-Bromo-1-tetralone offers a more controlled and efficient pathway. The availability of detailed experimental protocols and characterization data has been instrumental in enabling the use of this compound as a versatile intermediate in the synthesis of a wide range of more complex molecules, particularly in the field of medicinal chemistry. Further research into the applications and synthetic utility of this compound continues to build upon this foundational work.

References

Solubility profile of 6-Bromo-2-tetralone in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 6-Bromo-2-tetralone, a key intermediate in organic synthesis. Understanding the solubility of this compound is critical for its effective use in reaction chemistry, purification, and formulation development. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Data: Solubility of this compound

The solubility of this compound has been characterized in a range of common laboratory solvents. The following table summarizes the available data, providing a clear comparison of its solubility characteristics.

| Solvent | Solvent Class | Quantitative Solubility | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 66.67 mg/mL[1][2] | Soluble[3] |

| Ethanol | Polar Protic (Alcohol) | Data not available | Soluble[3] |

| Dimethylformamide (DMF) | Polar Aprotic | Data not available | Soluble[3] |

| Dichloromethane (CH₂Cl₂) | Chlorinated | Data not available | Soluble |

| Tetrahydrofuran (THF) | Ether | Data not available | Soluble |

| Water | Inorganic | Data not available | Insoluble |

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemistry. The following protocols outline standard methods for assessing the solubility of a solid compound like this compound.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Objective: To determine if a compound is soluble, partially soluble, or insoluble in a specific solvent at a given temperature.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, acetone, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

-

Graduated pipette or dispenser

Procedure:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve, and the solvent remains clear or the solid settles at the bottom.

-

-

Record the observations for each solvent.

Quantitative Solubility Determination (Shake-Flask Method)

This method provides a precise measurement of a compound's solubility in a given solvent at a specific temperature.

Objective: To determine the saturation concentration of this compound in a solvent.

Materials:

-

This compound

-

Chosen solvent

-

Scintillation vials or flasks with screw caps

-

Shaking incubator or orbital shaker set to a constant temperature

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

Generate a calibration curve using HPLC or UV-Vis spectrophotometry by plotting the instrument response versus the concentration of the standard solutions.

-

Add an excess amount of this compound to a flask containing a known volume of the solvent.

-

Seal the flask and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After the incubation period, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted solution using HPLC or UV-Vis spectrophotometry.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the quantitative solubility.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

Caption: A flowchart of the experimental workflow for determining solubility.

References

An In-depth Technical Guide on the Electronic and Steric Effects in 6-Bromo-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-tetralone is a versatile bicyclic ketone that serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds and complex organic molecules.[1][2][3] Its utility in medicinal chemistry and drug development is underscored by its role as a building block for various therapeutic agents.[1][2] The reactivity and synthetic utility of the this compound scaffold are profoundly influenced by the electronic and steric effects imparted by the bromo substituent on the aromatic ring and the ketone on the aliphatic ring. A comprehensive understanding of these effects is paramount for designing efficient synthetic routes and for predicting the molecule's behavior in various chemical transformations. This technical guide provides an in-depth analysis of the electronic and steric factors governing the reactivity of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key chemical principles.

Core Physicochemical and Spectroscopic Data

A foundational understanding of this compound begins with its fundamental physical and spectroscopic properties. This data provides a baseline for interpreting its chemical behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉BrO | |

| Molecular Weight | 225.08 g/mol | |

| Melting Point | 18 °C | |

| Boiling Point | 70-71 °C at 0.25 mmHg | |

| Appearance | Colorless oil | |

| ¹³C NMR Chemical Shifts (ppm) | Data for the parent 2-tetralone is provided for comparison as specific data for the 6-bromo derivative is not readily available in the searched literature. A detailed comparative analysis would be required for a precise quantification of the bromine substituent's effect. | |

| IR Spectroscopy | The carbonyl (C=O) stretching frequency is a key diagnostic peak sensitive to electronic effects. Electron-withdrawing groups on the aromatic ring are expected to increase the C=O stretching frequency. |

Electronic Effects of the Bromo Substituent

The bromine atom at the 6-position of the tetralone ring exerts a significant influence on the electron density distribution within the molecule, thereby affecting its reactivity. This influence is a combination of two opposing effects: the inductive effect (-I) and the resonance effect (+M).

-

Inductive Effect (-I): As a halogen, bromine is more electronegative than carbon, leading to the withdrawal of electron density from the aromatic ring through the sigma bond network. This deactivating effect reduces the nucleophilicity of the aromatic ring and increases the electrophilicity of the carbonyl carbon.

-

Resonance Effect (+M): The lone pairs of electrons on the bromine atom can be delocalized into the aromatic pi-system. This electron-donating effect, while weaker than the inductive effect for halogens, can partially counteract the electron-withdrawing nature of the inductive effect.

The net electronic effect of the bromo substituent is deactivating, making the aromatic ring less susceptible to electrophilic attack compared to unsubstituted 2-tetralone. Conversely, the carbonyl group's reactivity towards nucleophiles is enhanced.

A quantitative understanding of these electronic effects can be achieved through the application of the Hammett equation , a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions of substituted benzene derivatives.

Figure 1: The Hammett Equation for correlating reactivity.

Steric Effects in Reactions of this compound

Steric hindrance plays a crucial role in dictating the regioselectivity and stereoselectivity of reactions involving this compound. The bicyclic nature of the tetralone core creates distinct steric environments around its reactive sites.

-

Reactions at the Carbonyl Group: Nucleophilic addition to the carbonyl group at the C2 position is subject to steric hindrance from the adjacent methylene groups of the aliphatic ring. The approach of bulky nucleophiles can be impeded, potentially influencing the stereochemical outcome of the reaction.

-

Reactions at the α-Carbons (C1 and C3): The methylene groups at the C1 and C3 positions are prochiral centers. Reactions at these positions, such as enolate formation and subsequent alkylation or halogenation, can lead to the formation of stereoisomers. The stereochemical course of these reactions is influenced by the conformation of the flexible six-membered ring and the steric bulk of the incoming electrophile.

-

Reactions on the Aromatic Ring: While electronic effects are generally dominant in electrophilic aromatic substitution, the bromo substituent itself can exert a minor steric influence on the regioselectivity of incoming electrophiles at the ortho positions (C5 and C7).

The interplay between steric and electronic effects is critical in predicting reaction outcomes. For instance, in reactions where both electronic deactivation and steric hindrance are at play, the regioselectivity will be a result of the balance between these two factors.

Key Experimental Protocols and Synthetic Applications

This compound is a valuable precursor for a variety of synthetic transformations, including nucleophilic additions, electrophilic substitutions, and metal-catalyzed cross-coupling reactions.

Synthesis of this compound

A common synthetic route to this compound involves the reductive cleavage of 2-naphthyl ethers.

Nucleophilic Addition to the Carbonyl Group

The electrophilic carbonyl carbon of this compound readily undergoes addition reactions with various nucleophiles.

Experimental Protocol: Grignard Reaction (Illustrative)

This is a general protocol and may require optimization for this compound.

-

To a solution of this compound (1.0 eq) in anhydrous diethyl ether under an inert atmosphere, add a solution of the Grignard reagent (e.g., methylmagnesium bromide, 1.1 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Figure 2: Nucleophilic addition of a Grignard reagent.

Electrophilic Aromatic Substitution

The aromatic ring of this compound can undergo electrophilic substitution, although it is deactivated by the bromo substituent. The directing effects of the bromo group (ortho, para-directing) and the alkyl portion of the fused ring (ortho, para-directing) will influence the position of substitution.

Experimental Protocol: Nitration (Illustrative)

This is a general protocol and requires careful control of conditions due to the deactivating nature of the substrate.

-

To a solution of this compound (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.

-

Maintain the temperature at 0-5 °C and stir for 1-2 hours.

-

Pour the reaction mixture onto crushed ice and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water, a saturated aqueous solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product mixture by column chromatography to separate the regioisomers.

Figure 3: Electrophilic nitration of the aromatic ring.

Metal-Catalyzed Cross-Coupling Reactions

The bromo substituent provides a handle for carbon-carbon and carbon-heteroatom bond formation via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This is a powerful tool for introducing molecular diversity.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1.0 eq), a boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Add a suitable solvent system (e.g., toluene/ethanol/water).

-

Degas the mixture and heat under an inert atmosphere at 80-100 °C for 4-12 hours.

-

After cooling to room temperature, dilute the reaction with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Figure 4: Suzuki-Miyaura cross-coupling reaction.

Conclusion

The electronic and steric effects in this compound are key determinants of its reactivity and synthetic utility. The electron-withdrawing inductive effect of the bromo substituent deactivates the aromatic ring towards electrophilic attack while activating the carbonyl group for nucleophilic addition. Steric hindrance around the bicyclic core influences the regioselectivity and stereoselectivity of various transformations. A thorough understanding of these principles, combined with the application of modern synthetic methodologies such as metal-catalyzed cross-coupling, enables the strategic use of this compound as a versatile building block in the synthesis of complex and biologically relevant molecules. Further quantitative studies, such as detailed kinetic analyses and computational modeling, would provide a more refined understanding of the subtle interplay of these effects and facilitate the development of novel and efficient synthetic strategies.

References

Navigating the Stability of 6-Bromo-2-tetralone: A Technical Guide for Researchers

For Immediate Release

This technical guide offers an in-depth analysis of the thermodynamic and practical stability of 6-Bromo-2-tetralone, a key intermediate in the synthesis of various pharmaceutical compounds. Aimed at researchers, scientists, and professionals in drug development, this document consolidates available data on the compound's physical properties, storage, and handling, and provides detailed experimental workflows for its synthesis and stability assessment.

Core Properties of this compound

This compound (CAS No: 4133-35-1) is a versatile chemical intermediate recognized for its role in the synthesis of complex molecules, including pharmaceuticals and dyes.[1] Its stability and reactivity are critical factors for its successful application in these fields.[1] The compound typically appears as an off-white to pale yellow or tan crystalline powder.[1]

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrO | --INVALID-LINK-- |

| Molecular Weight | 225.08 g/mol | --INVALID-LINK-- |

| Melting Point | 74.5-75.5 °C | ECHEMI |

| Boiling Point | 319.2°C at 760 mmHg | ECHEMI |

| Density | 1.5±0.1 g/cm³ | ECHEMI |

| Appearance | Off-white to pale yellow tan colored crystalline powder | Chem-Impex[1] |

| Purity | ≥ 97% (GC) | Chem-Impex[1] |

Thermodynamic and Practical Stability

For optimal stability and to ensure the integrity of the compound for research and development purposes, specific storage conditions are recommended. These are summarized in Table 2. The compound is noted to be light-sensitive, and therefore, protection from light is crucial during storage and handling.

Table 2: Recommended Storage and Stability for this compound

| Form | Storage Temperature | Shelf Life | Source |

| Powder | -20°C | 3 years | MedchemExpress |

| Powder | 0-8°C | Not specified | Chem-Impex |

| In Solvent (DMSO) | -80°C | 6 months | MedchemExpress |

| In Solvent (DMSO) | -20°C | 1 month | MedchemExpress |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from 6-bromo-1-tetralone. The following protocol is a representative example of this transformation.

Experimental Workflow: Synthesis of this compound

Caption: Synthetic pathway for this compound.

Methodology:

-

Hydroboration: 6-Bromo-1-tetralone is subjected to hydroboration.

-

Dehydration: The resulting alcohol is dehydrated in the presence of an acid catalyst such as p-toluenesulfonic acid.

-

Epoxidation: The alkene is then treated with an epoxidizing agent like m-chloroperbenzoic acid.

-

Epoxide Ring-Opening: The final step involves the ring-opening of the epoxide, typically catalyzed by a Lewis acid such as boron trifluoride-ethyl ether, to yield this compound.

Forced Degradation Studies

To comprehensively assess the stability of this compound, particularly in the context of drug development, forced degradation studies are essential. These studies expose the compound to stress conditions to predict its degradation pathways and identify potential degradants.

Logical Workflow: Forced Degradation Study

Caption: Forced degradation study workflow.

General Protocol:

-

Preparation of Samples: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions:

-

Hydrolysis: Subject the solutions to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water) conditions at elevated temperatures.

-

Oxidation: Treat the solution with an oxidizing agent, such as hydrogen peroxide (3-30%), at room temperature.

-

Photolysis: Expose the solid compound and its solution to UV and visible light, as per ICH Q1B guidelines.

-

Thermal Stress: Expose the solid compound to dry heat at an elevated temperature.

-

-

Analysis: At specified time points, analyze the stressed samples using a validated stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.

-

Evaluation: The results are used to identify and quantify any degradation products, which helps in understanding the degradation pathways and establishing the intrinsic stability of the molecule.

Conclusion

This compound is a stable compound when stored under appropriate conditions, making it a reliable intermediate for various synthetic applications. While quantitative thermodynamic data is limited, the practical guidelines for its storage and handling, coupled with a systematic approach to stability assessment through forced degradation studies, provide a robust framework for its effective use in research and pharmaceutical development. This guide serves as a valuable resource for scientists and researchers, enabling them to maintain the quality and integrity of this compound in their work.

References

Methodological & Application

6-Bromo-2-tetralone: A Versatile Precursor in Pharmaceutical Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

6-Bromo-2-tetralone is a valuable and versatile building block in medicinal chemistry, serving as a key precursor in the synthesis of a diverse range of pharmaceutical compounds. Its unique chemical structure, featuring a tetralone core and a bromine substituent, allows for a variety of chemical transformations, making it an attractive starting material for the development of novel therapeutics. These application notes provide detailed protocols and data for the synthesis of several classes of pharmaceutical agents derived from this compound, including antidepressants, antitumor agents, and other biologically active molecules.

Application in the Synthesis of Sertraline, an Antidepressant

This compound is a crucial intermediate in the synthesis of Sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of depression, obsessive-compulsive disorder, and anxiety disorders.[1] The synthesis involves a multi-step process starting from a related tetralone derivative.

Signaling Pathway of Sertraline

Sertraline's therapeutic effect is primarily achieved by blocking the reuptake of serotonin in the synaptic cleft, which enhances serotonergic neurotransmission.[2] This leads to a cascade of downstream effects, including the modulation of the protein kinase B (AKT)/mTOR pathway and influence on neurogenesis in the hippocampus through a glucocorticoid receptor (GR)-dependent mechanism.[3]

Caption: Sertraline's mechanism of action.

Experimental Protocol: Synthesis of Sertraline Intermediate

The synthesis of Sertraline typically starts from 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, a derivative of the tetralone core. The key steps involve the formation of an imine followed by reduction.

Protocol 1: Titanium Tetrachloride Catalyzed Imine Formation and Hydrogenation [1]

| Step | Reagent/Parameter | Quantity/Condition | Notes |

| 1 | (+)-4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone | 1.0 eq | Starting material. |

| 2 | Toluene | - | Solvent. |

| 3 | Monomethylamine | 4.5 eq | Reagent for imine formation. |

| 4 | Titanium tetrachloride | 0.6 eq | Catalyst for imine formation. |

| 5 | Temperature | -10°C to 0-5°C | Reaction temperature for imine formation. |

| 6 | Reaction Time | 2 hours | Duration of imine formation. |

| 7 | Palladium on carbon (10%) | - | Catalyst for hydrogenation. |

| 8 | Methanol | - | Solvent for hydrogenation. |

| 9 | Hydrogen Pressure | 50 psi | Condition for hydrogenation. |

| 10 | Temperature | 50°C | Reaction temperature for hydrogenation. |

| 11 | Reaction Time | 4 hours | Duration of hydrogenation. |

Methodology:

-

Dissolve (+)-4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone in toluene in a reaction vessel under a nitrogen atmosphere.

-

Cool the solution to -10°C.

-

Add monomethylamine and stir for 10 minutes.

-

Slowly add titanium tetrachloride while maintaining the temperature between -10°C and -5°C.

-

Allow the mixture to warm to 0-5°C and stir for 2 hours.

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the resulting crude imine in methanol.

-

Add 10% palladium on carbon catalyst.

-

Hydrogenate the mixture at 50°C under 50 psi of hydrogen pressure for 4 hours.

-

After the reaction is complete, filter the catalyst and concentrate the solvent to obtain the crude product, which can be further purified by crystallization.

Precursor for the Antitumor Agent Amrubicin

This compound has been identified as a building block for the synthesis of the potent antitumor drug Amrubicin.[1] Amrubicin is a third-generation anthracycline and a topoisomerase II inhibitor used in the treatment of lung cancer.

Signaling Pathway of Amrubicin

Amrubicin exerts its cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the stabilization of the topoisomerase II-DNA complex, resulting in DNA strand breaks and subsequent apoptosis of cancer cells.

Caption: Amrubicin's mechanism of action.

Synthetic Approach

While this compound is a recognized precursor, a detailed, publicly available, step-by-step protocol for the total synthesis of Amrubicin starting from this specific compound is not readily found in the reviewed literature. The total synthesis of Amrubicin is a complex process, and existing literature often describes semi-synthetic routes from other anthracyclines or total synthesis from different starting materials. The key challenge lies in the construction of the tetracyclic anthracycline core. Conceptually, a brominated tetralone could serve as a building block for the 'A' ring of the anthracycline structure, which would then be elaborated through a series of reactions, potentially including a Diels-Alder reaction to construct the adjacent rings. Researchers aiming to utilize this compound for this purpose would likely need to develop a novel synthetic strategy to connect it to the core structure of Amrubicin.

Synthesis of Spirocyclic Compounds

This compound is a valuable starting material for the synthesis of spirocyclic compounds, which are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. A common strategy involves allylation of the tetralone, followed by ring-closing metathesis (RCM) and subsequent Suzuki-Miyaura cross-coupling to introduce further molecular diversity.

Experimental Workflow for Spirocycle Synthesis

Caption: Workflow for spirocycle synthesis.

Experimental Protocols

Protocol 2: Allylation of this compound

| Step | Reagent/Parameter | Quantity/Condition | Notes |

| 1 | This compound | 1.0 eq | Starting material. |

| 2 | Sodium hydride (60% in mineral oil) | 2.2 eq | Base. |

| 3 | Dry THF | - | Solvent. |

| 4 | Allyl bromide | 2.2 eq | Alkylating agent. |

| 5 | Temperature | 0°C to room temperature | Reaction temperature. |

| 6 | Reaction Time | 12 hours | Duration of reaction. |

Methodology:

-

To a stirred suspension of sodium hydride in dry THF at 0°C, add a solution of this compound in dry THF dropwise.

-

Stir the mixture at 0°C for 30 minutes.

-

Add allyl bromide dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction carefully with water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the diallylated intermediate.

Protocol 3: Ring-Closing Metathesis (RCM)

| Step | Reagent/Parameter | Quantity/Condition | Notes |

| 1 | Diallylated Intermediate | 1.0 eq | Substrate for RCM. |

| 2 | Grubbs' Catalyst (1st or 2nd generation) | 5-10 mol% | Catalyst for metathesis. |

| 3 | Dry Dichloromethane or Toluene | - | Solvent. |

| 4 | Temperature | Room temperature to reflux | Reaction temperature. |

| 5 | Reaction Time | 2-12 hours | Duration of reaction. |

Methodology:

-

Dissolve the diallylated intermediate in dry dichloromethane or toluene under an inert atmosphere.

-

Add the Grubbs' catalyst to the solution.

-

Stir the reaction mixture at the desired temperature for the specified time, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding ethyl vinyl ether.

-

Concentrate the mixture and purify the resulting brominated spirocycle by column chromatography.

Protocol 4: Suzuki-Miyaura Cross-Coupling

| Step | Reagent/Parameter | Quantity/Condition | Notes |

| 1 | Brominated Spirocycle | 1.0 eq | Substrate. |

| 2 | Arylboronic acid | 1.2-1.5 eq | Coupling partner. |

| 3 | Palladium catalyst (e.g., Pd(PPh₃)₄) | 2-5 mol% | Catalyst. |

| 4 | Base (e.g., K₂CO₃, Cs₂CO₃) | 2.0-3.0 eq | Base. |

| 5 | Solvent (e.g., Toluene/Ethanol/Water mixture) | - | Solvent system. |

| 6 | Temperature | 80-100°C | Reaction temperature. |

| 7 | Reaction Time | 4-12 hours | Duration of reaction. |

Methodology:

-

Combine the brominated spirocycle, arylboronic acid, palladium catalyst, and base in a suitable solvent mixture.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).

-

Heat the reaction mixture to the desired temperature and stir for the specified time.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final functionalized spirocyclic compound by column chromatography.

Precursor for Chiral Alcohols and Potassium Channel Blockers

Asymmetric reduction of this compound provides access to enantiomerically pure (S)-6-bromo-2-tetralol, a key precursor for the chiral drug candidate MK-0499, which acts as a potassium channel blocker for the potential treatment of ventricular arrhythmias.

Mechanism of Potassium Channel Blockers

Potassium channel blockers, such as the investigational drug MK-0499, typically function by physically obstructing the flow of potassium ions through their respective channels in cell membranes. In cardiac myocytes, this leads to a prolongation of the action potential duration and the effective refractory period, which can help to suppress arrhythmias.

Experimental Protocol: Asymmetric Bioreduction

The asymmetric reduction of this compound can be achieved with high enantioselectivity using ketoreductases (KREDs).

Protocol 5: Ketoreductase-Catalyzed Asymmetric Reduction

| Step | Reagent/Parameter | Quantity/Condition | Notes |

| 1 | This compound | Substrate | Starting material. |

| 2 | Ketoreductase (KRED) | Biocatalyst | Enzyme for asymmetric reduction. |

| 3 | Cofactor (e.g., NADPH) | - | Required for enzyme activity. |

| 4 | Cofactor regeneration system (e.g., glucose/GDH) | - | For recycling the cofactor. |

| 5 | Buffer (e.g., phosphate buffer) | pH 6.0-8.0 | Reaction medium. |

| 6 | Temperature | 25-37°C | Reaction temperature. |

| 7 | Reaction Time | 12-48 hours | Duration of reaction. |

Methodology:

-

Prepare a buffered solution containing the cofactor and the cofactor regeneration system.

-

Add the ketoreductase enzyme to the solution.

-

Add this compound (often dissolved in a co-solvent like isopropanol to improve solubility).

-

Incubate the reaction mixture at the optimal temperature with gentle agitation.

-

Monitor the conversion and enantiomeric excess (ee) of the product by chiral HPLC.

-

Once the desired conversion and ee are achieved, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) to extract the product.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the chiral alcohol.

-

Further purification can be performed by column chromatography if necessary.

Quantitative Data Summary

| Application | Key Intermediate/Product | Typical Yield | Purity/Enantiomeric Excess | Reference |

| Sertraline Synthesis | Sertraline | ~70-80% (overall from tetralone) | >99% | |

| Spirocycle Synthesis | Diallylated Intermediate | ~80% | >95% | - |

| Spirocycle Synthesis | Brominated Spirocycle (RCM) | ~70-90% | >95% | - |

| Spirocycle Synthesis | Functionalized Spirocycle (Suzuki) | ~60-95% | >95% | - |

| Asymmetric Reduction | (S)-6-bromo-2-tetralol | Up to 99% conversion | >99% ee | - |

This compound is a highly valuable precursor for the synthesis of a variety of pharmaceutical compounds. The protocols and data presented herein demonstrate its utility in constructing complex molecular architectures, from established drugs like Sertraline to novel spirocyclic systems and chiral intermediates for potential new therapies. The versatility of this starting material, coupled with the development of efficient synthetic methodologies, ensures its continued importance in drug discovery and development. Further research into novel transformations of this compound is likely to uncover even more applications in the creation of innovative therapeutic agents.

References

- 1. Synthesis of 3-Alkenyl-1-azaanthraquinones via Diels-Alder and Electron Transfer Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2010125466A1 - Methods for the synthesis of amrubicin - Google Patents [patents.google.com]

Application Notes and Protocols for Suzuki Coupling Reactions Involving 6-Bromo-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a diverse range of boronic acids.[3][4] 6-Bromo-2-tetralone is a valuable synthetic intermediate, and its functionalization at the 6-position via Suzuki coupling provides a direct route to a variety of 6-aryl-2-tetralone derivatives. These products are key structural motifs in the development of novel therapeutics and complex molecular architectures. For instance, derivatives of this compound are precursors for creating spirocyclic systems and are building blocks for antitumor agents and antidepressants.[5]

These application notes provide detailed protocols for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, offering a foundation for researchers in drug discovery and process development.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the boronic acid derivative to the palladium center, and reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst. The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.

Data Presentation: Reaction Parameters and Yields

The following table summarizes representative quantitative data for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids under optimized conditions.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) | Toluene/THF/H₂O (1:1:1) | 100 | 10 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 88 |

| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (3) | PCy₃ (6) | Cs₂CO₃ | Toluene/H₂O (4:1) | 90 | 16 | 85 |

| 4 | 3-Thienylboronic acid | PdCl₂(dppf) (4) | - | K₂CO₃ | DMF | 110 | 8 | 78 |

| 5 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) | Toluene/THF/H₂O (1:1:1) | 100 | 12 | 89 |

Experimental Protocols

General Considerations: All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Glassware should be oven-dried before use. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: General Procedure using Tetrakis(triphenylphosphine)palladium(0)

This protocol is adapted from a procedure used for the synthesis of complex spirocyclic compounds derived from this compound.

-

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 - 2.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Sodium carbonate (Na₂CO₃) (3.0 equiv)

-

Solvent mixture: THF/Toluene/Water (1:1:1)

-

-

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and sodium carbonate.

-

Add the THF/Toluene/Water solvent mixture.

-

Degas the reaction mixture by bubbling nitrogen or argon through the solution for 20 minutes.

-

Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of inert gas.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction for completion (typically 8-12 hours) by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or CH₂Cl₂ (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 6-aryl-2-tetralone.

-

Protocol 2: Alternative Conditions for Challenging Substrates

This protocol utilizes a different catalyst and base system that can be effective for a broader range of substrates.

-

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (3 mol%) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

-

Phosphine ligand (e.g., SPhos, PCy₃) (4-6 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 equiv)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)

-

-

Procedure:

-

In a glovebox or under a positive pressure of inert gas, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base to a dry reaction vessel.

-

Add the anhydrous solvent.

-

Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by LC-MS or TLC (typically 4-24 hours).

-

Once the reaction is complete, cool to room temperature.

-

Filter the reaction mixture through a pad of celite, washing with an organic solvent like ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel.

-

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: General experimental workflow for Suzuki coupling.

References

Synthesis of Heterocyclic Compounds from 6-Bromo-2-tetralone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing 6-Bromo-2-tetralone as a key starting material. This versatile building block offers a gateway to diverse molecular scaffolds of significant interest in medicinal chemistry and drug development. The protocols outlined below are based on established synthetic transformations and provide a foundation for the exploration of novel chemical entities.

Synthesis of Nitrogen-Containing Heterocycles